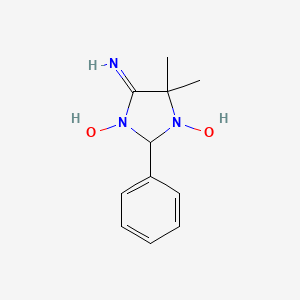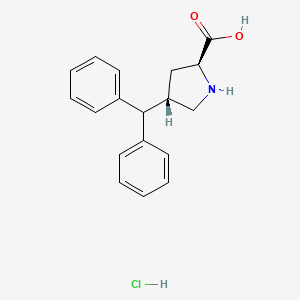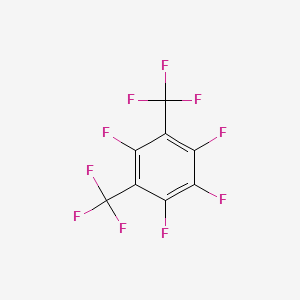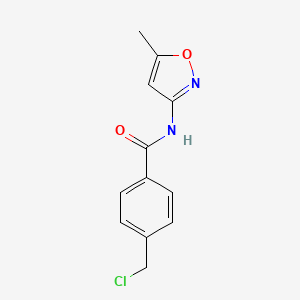
1-(4-メトキシブチル)ピペラジン
概要
説明
1-(4-Methoxybutyl)piperazine is an organic compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxybutyl group attached to the piperazine ring
科学的研究の応用
1-(4-Methoxybutyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
1-(4-Methoxybutyl)piperazine is a derivative of the compound piperazine . Piperazine is known to be a GABA receptor agonist . GABA receptors are primarily responsible for mediating inhibitory neurotransmission in the central nervous system.
Mode of Action
As a GABA receptor agonist, piperazine and its derivatives, including 1-(4-Methoxybutyl)piperazine, bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
Based on its mode of action, it can be inferred that the compound may cause hyperpolarization of nerve endings, leading to flaccid paralysis of the worm .
生化学分析
Biochemical Properties
Piperazine derivatives are known to have a wide range of biological properties, including anti-helminthic, antihistaminic, anticancer, antidepressant, and antimicrobial activities . The exact enzymes, proteins, and other biomolecules that 1-(4-Methoxybutyl)piperazine interacts with are not currently known.
Cellular Effects
Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells
Molecular Mechanism
Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol
Dosage Effects in Animal Models
Piperazine salts are generally well-tolerated in animals, with a safety margin of 3 in cats and 6 in horses . In dogs and cats, single oral doses of ≥110 mg/kg can cause slight adverse reactions, while doses of ≥800 mg/kg can cause neurotoxic symptoms .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybutyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 4-methoxybutyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 1-(4-Methoxybutyl)piperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions: 1-(4-Methoxybutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxybutyl)piperazine.
Reduction: Reduction reactions can target the piperazine ring or the methoxy group, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(4-Hydroxybutyl)piperazine.
Reduction: Various reduced forms depending on the specific reaction conditions.
Substitution: Derivatives with different functional groups replacing the methoxy group.
類似化合物との比較
1-(4-Hydroxybutyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Methylbutyl)piperazine: Features a methyl group instead of a methoxy group.
1-(4-Ethoxybutyl)piperazine: Contains an ethoxy group instead of a methoxy group.
Uniqueness: 1-(4-Methoxybutyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
1-(4-methoxybutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHJBWDIITPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371556 | |
| Record name | 1-(4-methoxybutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496808-02-7 | |
| Record name | 1-(4-methoxybutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)


![3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B1607934.png)




